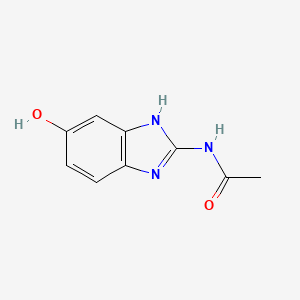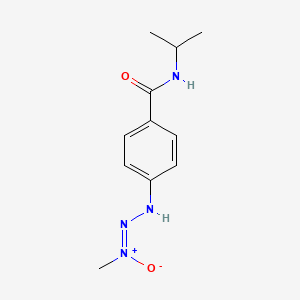
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a benzamide backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide typically involves the reaction of an appropriate benzamide derivative with a triazeno precursor. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Scientific Research Applications
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- p-(3-Hydroxy-3-methyl-1-triazeno)benzoic acid
- p-(3-Hydroxy-3-methyl-1-triazeno)benzamide
- p-(3-Hydroxy-3-methyl-1-triazeno)-N-methylbenzamide
Uniqueness
Compared to these similar compounds, p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide stands out due to its unique isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its suitability for specific applications, making it a compound of interest in various research and industrial contexts.
Properties
CAS No. |
41596-24-1 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium |
InChI |
InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14- |
InChI Key |
BWROVADFQQAOMV-PFONDFGASA-N |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


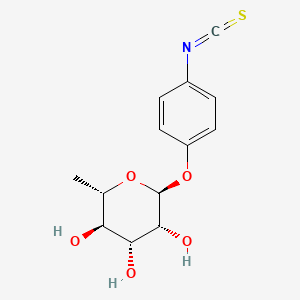
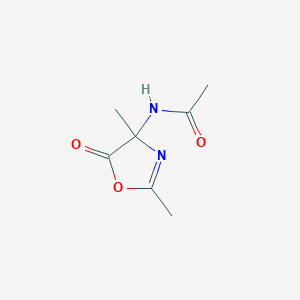
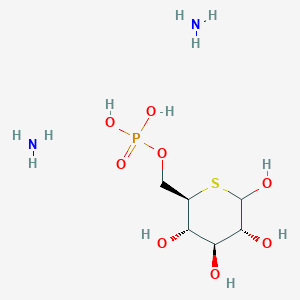

![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
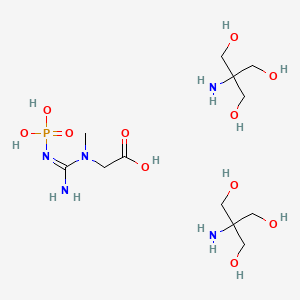

![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
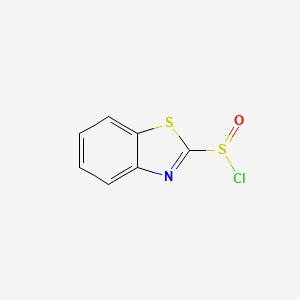
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
